molecular formula C13H22N2O3 B057790 Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 172875-53-5

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B057790
CAS No.: 172875-53-5
M. Wt: 254.33 g/mol
InChI Key: UDEWGNFXYCGRJV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, also known as EHPI, is a synthetic compound with a wide range of applications in scientific research. EHPI is a versatile compound that has been used in a variety of experimental settings, including organic synthesis, biochemical and physiological research, and drug development. EHPI is a relatively new compound, and as such, there is still much to be explored regarding its potential applications. In

Scientific Research Applications

  • Synthesis Process : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine through processes including condensation under microwave irradiation, oxidation, esterification, and the Gringard reaction. The overall yield of the target product was reported as 32.2% (Shen, 2007).

  • Impurities Identification : During the synthesis of this compound, a study identified and synthesized eleven related substances (impurities and analogs) such as Ethyl carbinol imidazole, Methoxy imidazole, and Olefinic imidazole, among others. The work describes the synthesis and characterization of all these eleven impurities (Venkannaa et al., 2015).

  • Structural Analysis : A study highlighted the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to a dihydrate form of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid. The molecules in this study were linked through hydrogen bonding into a three-dimensional network, emphasizing the importance of molecular interactions in the structural configuration of these compounds (Wu et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s suggested that the compound may interact with its targets, possibly erk1/2, to inhibit the map kinase pathway . This could lead to changes in cell signaling, potentially contributing to its antineoplastic activity.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . This pathway plays a crucial role in regulating cell growth and differentiation. Inhibition of this pathway could lead to the suppression of cancer cell proliferation.

Result of Action

Given its potential antineoplastic activity, it may lead to the suppression of cancer cell growth and proliferation .

Properties

IUPAC Name

ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEWGNFXYCGRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444797
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172875-53-5
Record name Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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